

## The Clinical Odyssey of Fasiglifam: A Promising GPR40 Agonist Derailed by Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Fasiglifam (TAK-875), a potent and selective G protein-coupled receptor 40 (GPR40) agonist, once stood as a promising novel therapeutic agent for the management of type 2 diabetes mellitus. Its unique glucose-dependent mechanism of action offered the potential for effective glycemic control with a reduced risk of hypoglycemia, a significant advantage over existing therapies. However, the journey of fasiglifam through clinical development was abruptly halted in late-stage Phase 3 trials due to unforeseen liver safety concerns. This technical guide provides an in-depth history of the fasiglifam clinical trials, presenting key quantitative data, detailing experimental protocols, and visualizing the underlying biological and operational frameworks.

## Mechanism of Action: The GPR40 Signaling Pathway

Fasiglifam exerts its therapeutic effect by activating GPR40, a receptor predominantly expressed on pancreatic  $\beta$ -cells.[1][2] The binding of **fasiglifam** to GPR40 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[3] This glucose-dependency is a critical feature, as it implies that the drug is most active in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia.[4]

The activation of GPR40 by an agonist like **fasiglifam** leads to the coupling and activation of the Gg alpha subunit of the G protein complex. This, in turn, activates phospholipase C (PLC),



which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules. Simultaneously, DAG activates protein kinase C (PKC), which further augments the insulin secretion process.



Click to download full resolution via product page

GPR40 Signaling Pathway for Insulin Secretion.

### **Clinical Development Program: A Phased Approach**

The clinical development of **fasiglifam** followed a standard trajectory, progressing from initial safety and tolerability studies in healthy volunteers to large-scale efficacy and safety trials in patients with type 2 diabetes.





Click to download full resolution via product page

Fasiglifam Clinical Trial Workflow.

### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from representative **fasiglifam** clinical trials.

## Table 1: Phase 2 Efficacy Data (12-Week, Randomized, Double-Blind, Placebo- and Active-Controlled Trial)



| Treatment Group                                                                                                                                                                                                                                             | N | Baseline HbA1c<br>(%) | Mean Change from<br>Baseline in HbA1c<br>(%) |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---|-----------------------|----------------------------------------------|
| Placebo                                                                                                                                                                                                                                                     | - | -                     | -                                            |
| Fasiglifam 6.25 mg                                                                                                                                                                                                                                          | - | -                     | -                                            |
| Fasiglifam 25 mg                                                                                                                                                                                                                                            | - | -                     | -                                            |
| Fasiglifam 50 mg                                                                                                                                                                                                                                            | - | -                     | -                                            |
| Fasiglifam 100 mg                                                                                                                                                                                                                                           | - | -                     | -                                            |
| Fasiglifam 200 mg                                                                                                                                                                                                                                           | - | -                     | -                                            |
| Glimepiride                                                                                                                                                                                                                                                 | - | -                     | -                                            |
| Specific numerical data for all arms of this Phase 2 trial were not consistently available in the public domain. However, reports indicated dose-dependent decreases in HbA1c with fasiglifam, with reductions similar to glimepiride at the 50 mg dose.[5] |   |                       |                                              |

Table 2: Phase 3 Efficacy Data in Japanese Patients (24-Week, Randomized, Double-Blind, Placebo-Controlled Trial)[6][7]



| Treatment<br>Group | N  | Baseline<br>HbA1c (%) | Mean Change<br>from Baseline<br>in HbA1c (%) | P-value vs.<br>Placebo |
|--------------------|----|-----------------------|----------------------------------------------|------------------------|
| Placebo            | 67 | ~8.0                  | +0.16                                        | -                      |
| Fasiglifam 25 mg   | 63 | ~8.0                  | -0.57                                        | <0.0001                |
| Fasiglifam 50 mg   | 62 | ~8.0                  | -0.83                                        | <0.0001                |

Table 3: Pooled Phase 3 Safety Data - Liver Enzyme

Elevations[5][8][9][10]

| Event                                | Fasiglifam (All Doses) | Placebo |
|--------------------------------------|------------------------|---------|
| Incidence of ALT or AST ≥3 x<br>ULN  | 2.1% - 2.7%            | 0.5%    |
| Incidence of ALT or AST ≥10 x<br>ULN | 0.31%                  | 0.06%   |
| ULN = Upper Limit of Normal          |                        |         |

# Experimental Protocols: A Representative Phase 3 Monotherapy Trial (NCT01324241)

This section outlines the typical methodology employed in a Phase 3 clinical trial of **fasiglifam**, based on available information for a study in Japanese patients inadequately controlled by diet and exercise.[6][7]

#### Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Duration: 24 weeks of treatment.

#### Patient Population:

Inclusion Criteria:



- Adults with type 2 diabetes mellitus.
- Inadequate glycemic control with diet and exercise alone.
- HbA1c levels typically between 7.0% and 10.0%.
- Stable body weight.
- Exclusion Criteria:
  - History of type 1 diabetes or diabetic ketoacidosis.
  - Treatment with any antidiabetic drug within 8 weeks prior to screening.
  - Significant cardiovascular, renal, or hepatic impairment.[7]
  - History of pancreatitis.
  - Pregnant or lactating women.

#### Intervention:

- Randomization: Patients were randomly assigned to one of three treatment arms:
  - Fasiglifam 25 mg once daily.
  - Fasiglifam 50 mg once daily.
  - Placebo once daily.
- Administration: Oral administration.

#### **Endpoints**:

- Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.[6]
- Secondary Efficacy Endpoints:
  - Change from baseline in fasting plasma glucose (FPG).



- Proportion of patients achieving a target HbA1c level (e.g., <7.0% or <6.5%).
- Safety Endpoints:
  - Incidence and severity of adverse events (AEs).
  - Incidence of hypoglycemia.
  - Changes in vital signs, electrocardiograms (ECGs), and laboratory parameters (with a focus on liver function tests).

### The Termination of a Promising Candidate

Despite demonstrating significant efficacy in improving glycemic control, the clinical development of **fasiglifam** was voluntarily terminated by Takeda in December 2013.[8][9] The decision was based on a review of cumulative data from the global Phase 3 program, which revealed a concerning signal of drug-induced liver injury.[10][11][12] An independent Data Monitoring Committee and a Liver Safety Evaluation Committee concluded that the benefits of **fasiglifam** did not outweigh the potential risks of hepatotoxicity.[9]

The pattern of liver injury was generally hepatocellular, with some cases meeting the criteria for Hy's Law, a strong predictor of severe drug-induced liver injury.[13] While many of the liver enzyme elevations were asymptomatic and reversible upon discontinuation of the drug, the potential for severe liver damage could not be ruled out.[10]

## **Conclusion for the Scientific Community**

The story of **fasiglifam** serves as a critical case study in drug development. It underscores the importance of rigorous and continuous safety monitoring throughout all phases of clinical trials. While the primary efficacy of a novel compound is a key driver, unexpected off-target effects can emerge, even in late-stage development, leading to the termination of an otherwise promising therapeutic candidate. For researchers and scientists, the experience with **fasiglifam** highlights the complexities of GPR40 agonism and the need for a deeper understanding of the potential for idiosyncratic drug-induced liver injury with this class of compounds. The extensive data collected during the **fasiglifam** clinical trials, though leading to a disappointing outcome, remains a valuable resource for the scientific community in the ongoing quest for safer and more effective treatments for type 2 diabetes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optical control of GPR40 signalling in pancreatic β-cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety -- PACE-CME [pace-cme.org]
- 9. takeda.com [takeda.com]
- 10. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Clinical Odyssey of Fasiglifam: A Promising GPR40
  Agonist Derailed by Hepatotoxicity]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1672068#history-of-fasiglifam-clinical-trials-for-type-2-diabetes]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com